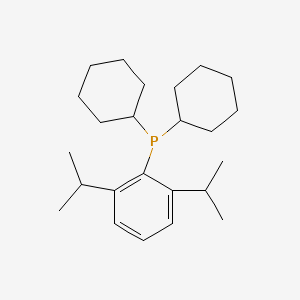

Dicyclohexyl(2,6-diisopropylphenyl)phosphine

Übersicht

Beschreibung

Dicyclohexyl(2,6-diisopropylphenyl)phosphine, also known as SPhos , is a phosphine ligand commonly employed in transition metal-catalyzed reactions. Its chemical formula is C24H39P , and it has a molecular weight of 358.54 g/mol . This air-stable, electron-rich biaryl phosphine enhances the reactivity of palladium catalysis during cross-coupling reactions .

Synthesis Analysis

The synthesis of SPhos involves the reaction of 2,6-diisopropylphenyl chloride with cyclohexylmagnesium bromide followed by treatment with triethylamine . The resulting product undergoes phosphination using dicyclohexylphosphine to yield SPhos .

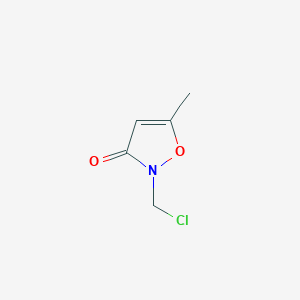

Molecular Structure Analysis

SPhos features a biphenyl backbone with two cyclohexyl groups and two isopropyl groups. The phosphorus atom is centrally located within the biphenyl framework . The SMILES representation of SPhos is: CC(C)c1cccc(C(C)C)c1P(C2CCCCC2)C3CCCCC3.

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Coupling Reactions

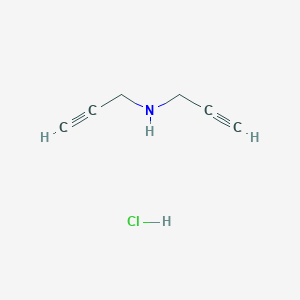

Dicyclohexyl(2,6-diisopropylphenyl)phosphine is a versatile ligand used in various palladium-catalyzed coupling reactions. These include the coupling of secondary arylamines and alkylamines, as well as Negishi cross-coupling reactions of (hetero)arylchlorides .

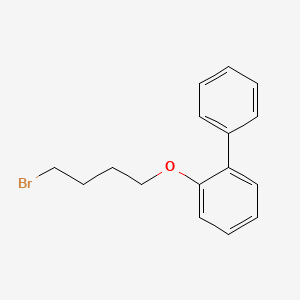

Synthesis of π-Conjugated Heteroacenes

The compound is utilized in the synthesis of ladder-type π-conjugated heteroacenes through palladium-catalyzed double N-arylation and intramolecular O-arylation .

Enantioselective Catalysis

As a member of the bisphospholane class of ligands, it features a unique P-chiral phosphorus center crucial for inducing enantioselectivity in catalytic reactions. It is coordinated to transition metals to form complexes that catalyze transformations like hydrogenation, hydroformylation, and C-C bond-forming reactions .

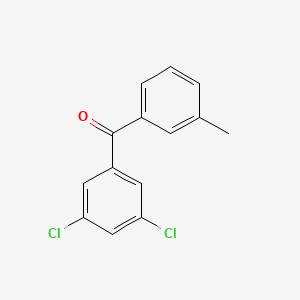

Buchwald-Hartwig Cross Coupling

This ligand is suitable for Buchwald-Hartwig cross coupling, a reaction used to form carbon-nitrogen bonds in the synthesis of pharmaceuticals and natural products .

Suzuki-Miyaura Coupling

It is also used in Suzuki-Miyaura coupling, which forms carbon-carbon bonds and is widely employed in the synthesis of fine chemicals and pharmaceuticals .

Other Coupling Reactions

Additionally, it is applicable in Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions. These are important methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis .

Wirkmechanismus

Target of Action

Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily used as a ligand in palladium catalysis during cross-coupling reactions . Its primary target is the palladium catalyst, where it enhances the reactivity of the catalyst .

Mode of Action

The compound interacts with the palladium catalyst to form a complex. This complex then participates in the cross-coupling reactions, enhancing the reactivity and efficiency of the reaction .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation . It also plays a role in the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides .

Result of Action

The result of the compound’s action is the facilitation of various chemical reactions, particularly cross-coupling reactions. By enhancing the reactivity of the palladium catalyst, it allows for more efficient and effective reactions .

Action Environment

The efficacy and stability of Dicyclohexyl(2,6-diisopropylphenyl)phosphine can be influenced by various environmental factors. For instance, it is recommended to be stored in a dry and well-ventilated place . Additionally, appropriate exhaust ventilation is advised at places where dust is formed .

Eigenschaften

IUPAC Name |

dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJYWUVKNAFRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609353 | |

| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1053657-07-0 | |

| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1357823.png)